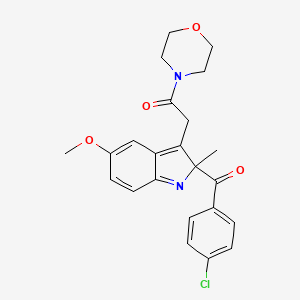

Morpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)-

Beschreibung

Contextualization of BML-190 as a Chemical Probe and Research Tool

BML-190 is a synthetic, aminoalkylindole-derived compound that is structurally related to the non-steroidal anti-inflammatory drug (NSAID) Indomethacin. nih.gov Despite this structural similarity, BML-190 exhibits distinct biological activity, primarily as a selective ligand for the cannabinoid type 2 (CB2) receptor. nih.gov Its utility as a chemical probe stems from its ability to bind to the CB2 receptor with significantly higher affinity than to the cannabinoid type 1 (CB1) receptor, allowing researchers to investigate the specific roles of the CB2 receptor in various physiological and pathological processes. nih.gov

The compound's primary mechanism of action is the modulation of intracellular signaling pathways upon binding to the CB2 receptor. Specifically, it has been shown to influence the levels of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in many biological processes. nih.gov This property makes BML-190 an invaluable tool for dissecting the signal transduction cascades associated with CB2 receptor activation or inactivation. Its application extends to studies on inflammation, immune response, and even in non-mammalian systems, highlighting its versatility as a research tool. nih.govnih.gov For instance, research has utilized BML-190 to explore the reduction of neurotoxicity and cytokine secretion in human monocytic cells. nih.gov

Historical Overview of BML-190 Identification and Initial Characterization

BML-190 was first described in the scientific literature in a 1996 publication by Gallant and colleagues. nih.gov In this initial report, the compound, then referred to as Indomethacin morpholinylamide, was identified as a potent and selective ligand for the CB2 receptor. nih.gov The initial characterization demonstrated its significant binding affinity for the CB2 receptor, with a reported Ki value of 435 nM, while showing minimal affinity for the CB1 receptor (Ki > 20,000 nM). nih.gov This more than 50-fold selectivity for the CB2 receptor was a key finding that established its potential as a selective chemical probe. nih.gov

Initially, BML-190 was classified as a CB2 receptor agonist based on early experimental data. nih.gov However, subsequent research led to a re-evaluation of its pharmacological profile. A pivotal study in 2003 by New and Wong demonstrated that BML-190, in fact, acts as an inverse agonist at the human CB2 receptor. nih.gov This means that instead of activating the receptor to produce a biological response, it binds to the receptor and reduces its basal or constitutive activity. This was evidenced by its ability to potentiate forskolin-stimulated cAMP accumulation, a characteristic of inverse agonism at Gi/o-coupled receptors like CB2. nih.gov This reclassification was a critical step in understanding the compound's true mechanism of action and has since guided its application in scientific research.

Detailed Research Findings

The following table summarizes key research findings related to the characterization and application of BML-190.

| Research Area | Key Finding | Organism/Cell Line | Year of Publication | Reference |

| Receptor Binding | Selective CB2 receptor ligand (Ki = 435 nM) with low affinity for CB1 receptor (Ki > 20,000 nM). | Not specified in provided context | 1996 | nih.gov |

| Pharmacological Activity | Initially characterized as a CB2 agonist, later reclassified as a CB2 inverse agonist. | Human embryonic kidney (HEK-293) cells | 2003 | nih.gov |

| Signaling Pathway | Potentiates forskolin-stimulated cAMP accumulation, indicating inverse agonism at Gi/o-coupled receptors. | HEK-293 cells | 2003 | nih.gov |

| Inflammation Research | Studied for its role in mediating lipopolysaccharide (LPS)-stimulated inflammation. | Not specified in provided context | 2001 | nih.gov |

| Neuroinflammation | Shown to reduce human monocytic cell neurotoxicity and cytokine secretion. | Human monocytic cells | 2003 | nih.gov |

| Fungal Biology | Identified as a compound that reduces chitosan (B1678972) synthesis in Cryptococcus neoformans via the cAMP/PKA pathway. | Cryptococcus neoformans | 2019 | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O4/c1-23(22(28)15-3-5-16(24)6-4-15)19(14-21(27)26-9-11-30-12-10-26)18-13-17(29-2)7-8-20(18)25-23/h3-8,13H,9-12,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKFHWWAUUITQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=C2C=C(C=CC2=N1)OC)CC(=O)N3CCOCC3)C(=O)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50951230 | |

| Record name | 4-((2-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2854-32-2 | |

| Record name | Morpholine, 4-((2-(p-chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002854322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-((2-(p-Chlorobenzoyl)-5-methoxy-2-methyl-3-indolyl)acetyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50951230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Receptor Interactions of Bml 190

Cannabinoid Receptor Ligand Characteristics

BML-190 is recognized as a potent ligand for cannabinoid receptors, a class of cell membrane receptors belonging to the GPCR superfamily. nih.gov Its interaction with these receptors is characterized by specific selectivity and a distinct mode of action.

Table 1: Binding Affinity of BML-190 for Cannabinoid Receptors

| Receptor Subtype | Binding Affinity (Ki) | Selectivity (CB1/CB2) |

|---|---|---|

| CB1 | >20,000 nM nih.gov | \multirow{2}{*}{~50-fold nih.gov} |

| CB2 | 435 nM nih.gov | |

While initially suggested to be a CB2 agonist, subsequent and more detailed investigations have firmly classified BML-190 as an inverse agonist. nih.govnih.gov An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. nih.gov It acts by reducing the basal, or constitutive, activity of a receptor that is active even in the absence of a bound ligand. nih.gov

The evidence for BML-190's inverse agonism at the human CB2 receptor is robust. In HEK-293 cells engineered to express the CB2 receptor, which is typically coupled to inhibitory G-proteins (Gαi/o) that suppress adenylyl cyclase activity, BML-190 was shown to potentiate the forskolin-stimulated accumulation of cyclic AMP (cAMP). nih.gov This increase in cAMP is contrary to the effect of an agonist, which would inhibit adenylyl cyclase and reduce cAMP levels. nih.gov This action demonstrates that BML-190 reverses the constitutive, Gαi/o-mediated suppression of adenylyl cyclase by the CB2 receptor. nih.govnih.gov Further studies have confirmed this classification, noting that BML-190 behaves differently from standard agonists in various cellular assays. nih.govnih.gov

G-Protein Coupled Receptor (GPCR) Signaling Modulation

BML-190's pharmacological profile extends beyond mammalian cannabinoid receptors, showing significant modulatory effects on GPCR signaling pathways in other organisms, which highlights a conserved mechanism of action.

A key example of BML-190's interaction with non-mammalian GPCRs is its effect on the pathogenic fungus Cryptococcus neoformans. nih.govduke.edu This organism is a significant cause of fungal meningitis, particularly in immunocompromised individuals. nih.govfrontiersin.org In this fungus, BML-190 has been shown to target the G-protein-coupled receptor Gpr4. nih.govresearchgate.net Studies using C. neoformans strains with specific gene deletions revealed that the biological effects of BML-190 were absent in the strain lacking the gpr4 gene. researchgate.net This indicates that Gpr4 is the specific receptor necessary for BML-190 to exert its function in this organism. nih.govresearchgate.net The interaction is hypothesized to be direct, with BML-190 acting as a ligand for the Gpr4 receptor, initiating a downstream signaling cascade. nih.gov

The activation of a GPCR by a ligand leads to a conformational change that triggers its interaction with a heterotrimeric G-protein complex, consisting of α, β, and γ subunits. nih.govfrontiersin.org Upon activation, the Gα subunit exchanges GDP for GTP and dissociates from the βγ dimer, with both components then modulating downstream effectors. nih.gov

In C. neoformans, the signaling cascade initiated by BML-190's interaction with the Gpr4 receptor is dependent on the G-protein alpha subunit Gpa1. nih.gov Experiments have demonstrated that in fungal strains where the GPA1 gene was deleted, BML-190 had no effect on its downstream targets. nih.gov This finding confirms that Gpa1 is a critical transducer in the signaling pathway modulated by BML-190, acting immediately downstream of the Gpr4 receptor. nih.gov

Adenylyl cyclases are key effector enzymes that catalyze the conversion of ATP into the second messenger cAMP. nih.gov The activity of these enzymes is tightly regulated by G-protein subunits. nih.govnih.gov Gαs subunits typically activate adenylyl cyclase, while Gαi subunits are inhibitory. nih.gov

BML-190's signaling through the Gpr4/Gpa1 pathway in C. neoformans culminates in the regulation of the adenylyl cyclase, Cac1. nih.gov This interaction leads to a significant increase in intracellular cAMP levels. nih.govresearchgate.net The accumulation of cAMP was observed in wild-type fungal cells treated with BML-190, but this effect was completely absent in strains lacking either the gpr4 receptor or the gpa1 G-protein subunit. nih.govresearchgate.net This demonstrates that BML-190, acting as an inverse agonist on the Gpr4 receptor, ultimately leads to the stimulation of adenylyl cyclase activity and a subsequent rise in intracellular cAMP. nih.govnih.gov

Table 2: Effect of BML-190 on the cAMP Signaling Pathway in Cryptococcus neoformans

| Component | Function | Effect of BML-190 |

|---|---|---|

| Gpr4 | G-Protein Coupled Receptor | Targeted by BML-190, initiating the signal. nih.govresearchgate.net |

| Gpa1 | G-protein α-subunit | Activated downstream of Gpr4. nih.gov |

| Cac1 | Adenylyl Cyclase | Activity is increased. nih.gov |

| cAMP | Second Messenger | Intracellular levels are elevated. nih.govresearchgate.net |

Impact on Intracellular Cyclic AMP (cAMP) Levels

The interaction of BML-190 with cannabinoid receptors leads to significant modulation of the cyclic AMP (cAMP) signaling pathway. Cannabinoid receptors, such as CB1 and CB2, are predominantly G protein-coupled receptors (GPCRs) that typically couple to pertussis toxin-sensitive Gi/o proteins. nih.govmdpi.com Activation of these Gi/o proteins inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cAMP. nih.govmdpi.com

BML-190, however, functions as an inverse agonist, particularly at the human cannabinoid CB2 receptor. nih.gov An inverse agonist does not simply block the action of an agonist; it inhibits the receptor's basal, or constitutive, activity. In the context of the CB2 receptor, which basally suppresses adenylyl cyclase, BML-190's inverse agonism removes this tonic inhibition, leading to an increase in intracellular cAMP levels. nih.govnih.gov

Key research findings in HEK-293 cells (Human Embryonic Kidney 293 cells) stably expressing the human CB2 receptor demonstrated this effect. In these cells, BML-190 was found to potentiate the accumulation of cAMP that was stimulated by forskolin, a direct activator of adenylyl cyclase. nih.gov This potentiation is a hallmark of inverse agonism at Gi/o-coupled receptors.

Further studies in the fungal pathogen Cryptococcus neoformans have also highlighted BML-190's ability to elevate cAMP. nih.gov In this organism, BML-190 is believed to target the G-protein-coupled receptor Gpr4, which subsequently utilizes the cAMP/protein kinase A (PKA) signaling pathway. nih.govnih.govbiorxiv.org This interaction results in an intracellular accumulation of cAMP. nih.govbiorxiv.org The compound's ability to induce adenylyl cyclase activity and cause a subsequent rise in intracellular cAMP has been noted as a key part of its mechanism of action. nih.gov

Table 1: Summary of BML-190's Effect on cAMP Levels

| Experimental System | Key Finding | Observed Effect on cAMP | Reference |

|---|---|---|---|

| HEK-293 cells expressing human CB2 receptors | BML-190 was co-administered with forskolin, an adenylyl cyclase activator. | Potentiated the forskolin-stimulated accumulation of cAMP. | nih.gov |

| Cryptococcus neoformans | BML-190 targets the Gpr4 receptor and the cAMP/PKA pathway. | Contributes to an intracellular accumulation of cAMP. | nih.govnih.govbiorxiv.org |

Cellular and Subcellular Mechanisms of Action of Bml 190

Modulation of Key Intracellular Signaling Pathways

BML-190 exerts its influence by interfering with critical intracellular signaling cascades that govern cellular function and stress responses. Its effects have been most notably characterized in the cAMP/PKA pathway, with investigations also exploring its relationship with the PI3K/Akt/mTOR and other signaling networks.

Analysis of the Cyclic AMP/Protein Kinase A (cAMP/PKA) Pathway Dynamics

The primary mechanism of action for BML-190 in the fungal pathogen Cryptococcus neoformans is the negative regulation of chitosan (B1678972) synthesis through the cyclic AMP/Protein Kinase A (cAMP/PKA) pathway. nih.govnih.gov BML-190, a known inverse agonist of mammalian cannabinoid receptors, was found to significantly reduce chitosan content in the cell wall of this organism. nih.gov

Investigation of the Phosphatidylinositol 3-Kinase/Akt/mTOR (PI3K/Akt/mTOR) Signaling Pathway

The interaction of BML-190 with the Phosphatidylinositol 3-Kinase/Akt/mammalian Target of Rapamycin (PI3K/Akt/mTOR) pathway has been explored in the context of neuronal cell signaling. In a study using the SH-SY5Y human neuroblastoma cell line, BML-190, when administered alone, had no discernible effect on the phosphorylation of key proteins in this pathway, namely Akt1, mTOR, and the downstream effector p70S6K. nih.gov

However, the study revealed that BML-190 can modulate the pathway in the presence of other stimuli. When SH-SY5Y cells were treated with copaiba essential oil, which was shown to upregulate the PI3K/Akt/mTOR pathway, the co-administration of BML-190 abrogated this positive effect. nih.govresearchgate.net This suggests that while BML-190 does not directly activate or inhibit this cascade on its own, it participates in a Cannabinoid Receptor 2 (CB2)-mediated regulation of the pathway. nih.gov Direct interaction with the CB2 receptor by BML-190 was shown to be insufficient to activate the PI3K/Akt/mTOR pathway, but it interfered with the activation induced by other agents. nih.gov

| Treatment Condition (in SH-SY5Y cells) | Effect on Akt1 Phosphorylation | Effect on mTOR Phosphorylation | Effect on p70S6K Phosphorylation | Reference |

|---|---|---|---|---|

| BML-190 (10 µM) alone | No detectable effect | No detectable effect | No detectable effect | nih.gov |

| Copaiba Essential Oil (100 ng/mL) | Increased | Increased | Increased | nih.govresearchgate.net |

| Copaiba Essential Oil + BML-190 | Abrogated the increase | Abrogated the increase | Abrogated the increase | nih.govresearchgate.net |

Specific Cellular Processes Influenced by BML-190

Regulation of Chitosan Biosynthesis

A primary and well-documented cellular effect of BML-190 is the negative regulation of chitosan biosynthesis in Cryptococcus neoformans. nih.gov Chitosan, the deacetylated form of chitin, is a vital component of the cryptococcal cell wall, especially during infection of a mammalian host. mdpi.com

Through a cell-based flow cytometry screening method, BML-190 was identified as a potent inhibitor of chitosan production. nih.gov Subsequent biochemical assays confirmed these findings. The effect is dose-dependent, with increasing concentrations of BML-190 leading to a progressive decrease in chitosan levels in wild-type C. neoformans. acs.org This reduction is a direct consequence of the BML-190-induced increase in intracellular cAMP levels via the cAMP/PKA pathway. nih.govacs.org

| BML-190 Concentration (µM) | Effect on Chitosan Levels (as measured by MBTH assay) | Reference |

|---|---|---|

| 0 | Baseline | researchgate.net |

| 5 | Significant reduction from baseline | researchgate.net |

| 10 | Further significant reduction | researchgate.net |

| 20 | Maximum observed reduction | researchgate.net |

Impact on Cellular Proliferation and Viability in Research Models

In addition to its specific effect on chitosan synthesis, the disruption of the cAMP/PKA pathway by BML-190 has consequences for the proliferation and viability of C. neoformans. The integrity of this signaling pathway is linked to the expression of various virulence factors and the ability of the fungus to grow under host-relevant conditions, such as a temperature of 37°C. acs.org

While BML-190 did not exhibit significant growth inhibition at lower concentrations, its downstream effects on the cell, stemming from the modulation of the cAMP/PKA pathway, are associated with decreased growth at 37°C. researchgate.netacs.org Flow cytometry analysis of C. neoformans concentrations over time showed a dose-dependent impact of BML-190 on the final cell concentration, indicating an effect on cellular proliferation or viability under the tested conditions. researchgate.net

Modulation of Cytokine and Inflammatory Mediator Production

The chemical compound BML-190 has been shown to influence the production of various cytokines and inflammatory mediators, primarily through its interaction with the cyclic AMP (cAMP) and protein kinase A (PKA) signaling pathway. nih.govresearchgate.net Research indicates that BML-190 can increase intracellular cAMP levels, a key second messenger involved in regulating inflammatory responses. nih.gov

Elevated cAMP levels are often associated with the suppression of pro-inflammatory cytokine production. For instance, in macrophages, increased cAMP can inhibit the release of tumor necrosis factor-alpha (TNF-α) induced by lipopolysaccharide (LPS), a potent inflammatory stimulus. While direct quantitative data on BML-190's effect on TNF-α is still emerging, the known mechanism of cAMP-mediated inhibition of TNF-α provides a strong basis for its potential anti-inflammatory action.

Furthermore, studies on related pathways show that the activation of the cAMP/PKA pathway can have differential effects on various cytokines. For example, while it may suppress TNF-α, it has been observed to have varied effects on interleukins such as IL-6 and IL-1β in different cell types and conditions. nih.govnih.gov The production of these cytokines is often regulated by complex signaling networks, and the precise impact of BML-190 is an area of ongoing investigation.

Another important inflammatory mediator is nitric oxide (NO), produced by nitric oxide synthase (NOS). In macrophage-like cell lines such as RAW 264.7, the induction of inducible NOS (iNOS) by LPS leads to significant NO production. nih.govnih.gov The cAMP/PKA pathway, which BML-190 modulates, can influence iNOS expression and activity, suggesting a potential role for BML-190 in regulating NO-mediated inflammatory processes.

The table below summarizes the potential effects of BML-190 on the production of key cytokines and inflammatory mediators based on its known mechanism of action.

| Cytokine/Mediator | Cell Type | Stimulus | Expected Effect of BML-190 (via increased cAMP) | Reference |

|---|---|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Macrophages | Lipopolysaccharide (LPS) | Inhibition | nih.gov |

| Interleukin-6 (IL-6) | Monocytes/Macrophages | LPS / IL-1β | Modulation (Inhibition or Potentiation) | nih.govnih.gov |

| Interleukin-1β (IL-1β) | Monocytes | LPS | Modulation | nih.gov |

| Nitric Oxide (NO) | RAW 264.7 Macrophages | LPS | Inhibition of iNOS expression/activity | nih.govnih.gov |

Influence on Reactive Oxygen Species Production

Reactive oxygen species (ROS) are critical signaling molecules and mediators of inflammation. The production of ROS, particularly superoxide (B77818) (O₂⁻), by immune cells like neutrophils and macrophages is a key component of the innate immune response. The primary enzyme responsible for this "oxidative burst" is NADPH oxidase.

The influence of BML-190 on ROS production is intrinsically linked to its ability to elevate intracellular cAMP levels and activate PKA. nih.gov The cAMP/PKA signaling pathway has been shown to play a complex regulatory role in NADPH oxidase activity.

In neutrophils, the production of superoxide can be stimulated by agents like N-formylmethionyl-leucyl-phenylalanine (fMLP). nih.govnih.gov Research has indicated that the cAMP/PKA pathway can exert an inhibitory effect on fMLP-induced superoxide generation. By increasing cAMP, BML-190 is expected to potentiate this inhibitory effect, thereby reducing the production of superoxide by activated neutrophils. This modulation is significant as excessive ROS production by neutrophils can contribute to tissue damage during inflammatory conditions.

Similarly, in macrophages, ROS production is a crucial event in response to various stimuli, including pathogens and inflammatory signals. nih.gov The activity of NADPH oxidase in macrophages is also subject to regulation by the cAMP/PKA pathway. Therefore, BML-190, by elevating cAMP, may influence ROS production in these cells, although the precise quantitative effects are still under investigation.

The table below outlines the anticipated influence of BML-190 on the production of reactive oxygen species in different immune cells.

| Reactive Oxygen Species | Cell Type | Stimulus | Expected Effect of BML-190 (via increased cAMP/PKA) | Reference |

|---|---|---|---|---|

| Superoxide (O₂⁻) | Neutrophils | fMLP | Inhibition | nih.govnih.gov |

| General ROS | Macrophages | Various inflammatory stimuli | Modulation (likely inhibition) | nih.gov |

Investigative Studies in Diverse Biological Systems

Fungal Pathogenesis Models (Cryptococcus neoformans)

BML-190 has been identified as a compound that negatively regulates the synthesis of chitosan (B1678972) in Cryptococcus neoformans, a pathogenic fungus responsible for life-threatening meningoencephalitis, especially in immunocompromised individuals. nih.govnih.gov This discovery has spurred further investigation into its mechanism of action and its effects on fungal viability and virulence.

The fungal cell wall is a crucial structure for survival, and its components are prime targets for antifungal research. Chitosan, a deacetylated form of chitin, is essential for the integrity of the cryptococcal cell wall during infection of a mammalian host. nih.gov Studies have demonstrated that BML-190 effectively reduces the production of chitosan in C. neoformans. nih.gov This effect was confirmed through both flow cytometry-based screening and biochemical assays, which measured a decrease in chitosan levels in wild-type C. neoformans treated with the compound. nih.govmdpi.com The reduction of this key cell wall component suggests a potential vulnerability that could be exploited in antifungal strategies.

In mammalian cells, BML-190 is recognized as an inverse agonist of the G-protein coupled cannabinoid receptors (GPCRs) CNR1 and CNR2. nih.govmdpi.com Drawing a parallel due to the conservation of G-protein signaling, research has explored analogous targets in C. neoformans. Investigations have pinpointed the G-protein-coupled receptor Gpr4 as the likely target of BML-190 in this fungus. nih.govnih.govresearchgate.net Studies using gpr-deficient strains showed that the chitosan-reducing effect of BML-190 was absent in the strain lacking the gpr4 gene, while it persisted in strains with other GPCR deletions. mdpi.com This indicates that Gpr4 is necessary for the compound's activity. Further evidence supports that BML-190 induces an intracellular accumulation of cyclic AMP (cAMP) in wild-type C. neoformans, but not in a gpr4Δ mutant strain, reinforcing the hypothesis that BML-190 acts through Gpr4. mdpi.com

The mode of action for BML-190's effect on chitosan synthesis has been linked to the cyclic AMP/Protein Kinase A (cAMP/PKA) signaling pathway. nih.govnih.gov This pathway is a critical regulator of virulence in C. neoformans. nih.gov By targeting the Gpr4 receptor, BML-190 is proposed to initiate a cascade through the cAMP/PKA pathway. biorxiv.org This leads to an increase in intracellular cAMP levels. nih.govnih.gov The process involves key components of the pathway, including the G-protein alpha subunit Gpa1, the adenylyl cyclase Cac1, and the catalytic subunit of PKA, Pka1. nih.govbiorxiv.org Experiments have shown that in mutant strains lacking gpa1, cac1, or pka1, BML-190 fails to reduce chitosan levels, confirming that its mechanism is dependent on a functional cAMP/PKA pathway. nih.gov The resulting elevation in cAMP ultimately leads to the negative regulation of chitosan synthesis. nih.gov

Table 1: Effect of BML-190 on Chitosan Levels in C. neoformans Wild-Type and Mutant Strains This table is interactive. You can sort and filter the data.

| Strain | Gene Deletion | Pathway Component | Effect of BML-190 on Chitosan | Reference |

|---|---|---|---|---|

| KN99α (Wild-Type) | None | N/A | Reduction in chitosan | nih.gov |

| gpr4Δ | Gpr4 | G-Protein Coupled Receptor | No reduction in chitosan | mdpi.com |

| gpa1Δ | Gpa1 | G-protein alpha subunit | No reduction in chitosan | nih.gov |

| cac1Δ | Cac1 | Adenylyl cyclase | No reduction in chitosan | nih.gov |

| pka1Δ | Pka1 | PKA catalytic subunit | No reduction in chitosan | nih.gov |

The efficacy of BML-190 in reducing chitosan production has been demonstrated across multiple strains of C. neoformans. The effect is not limited to a single laboratory strain. Research has shown that treatment with BML-190 leads to a reduction in chitosan in congenic mating strains KN99α and KN99a, as well as in clinical strains such as TDY1989 and TDY2001. nih.gov This broad activity across different strains, including those isolated from clinical settings, underscores the potential of its mechanism of action as a more widely applicable strategy. nih.gov

The cAMP/PKA pathway, which is modulated by BML-190, is a central regulator of major virulence factors in C. neoformans, including the production of the polysaccharide capsule and the pigment melanin. nih.gov Defects in this pathway are known to attenuate these virulence traits. nih.gov By acting on this pathway to reduce chitosan, BML-190 is also implicated in the broader regulation of fungal virulence. mdpi.com The targeting of virulence factor regulation, rather than direct killing of the fungus, represents an anti-virulence strategy. This approach could potentially reduce the pressure for the development of drug resistance. nih.gov

Immunological and Inflammatory System Studies

In mammalian systems, BML-190 is primarily known for its activity as an inverse agonist at the human cannabinoid CB2 receptor. nih.gov The CB2 receptor is expressed predominantly in immune tissues, suggesting a role for the endocannabinoid system in modulating immune and inflammatory responses. mdpi.com

Inverse agonists, by definition, reduce the constitutive activity of a receptor. In the case of the CB2 receptor, BML-190 has been shown to decrease basal signaling activity. nih.gov Research has demonstrated that BML-190 can potentiate the forskolin-stimulated accumulation of cAMP in cells expressing the human CB2 receptor, which is characteristic of an inverse agonist acting on a Gαi/o-coupled receptor. nih.gov

The endocannabinoid system, through receptors like CB2, is involved in a variety of physiological processes, including the regulation of inflammation. mdpi.com While extensive, detailed studies focusing solely on the immunological effects of BML-190 are limited, its role as a CB2 inverse agonist places it within a class of compounds with immunomodulatory potential. mdpi.com It is important to distinguish BML-190 (indomethacin morpholinylamide) from the well-known non-steroidal anti-inflammatory drug (NSAID) indomethacin, as they are distinct molecules with different primary mechanisms of action. nih.govbiorxiv.org Any potential anti-inflammatory effects of BML-190 would likely be mediated through its interaction with the cannabinoid system, a pathway distinct from the cyclooxygenase (COX) inhibition characteristic of indomethacin. mdpi.combiorxiv.org Further research is needed to fully elucidate the specific immunological and inflammatory consequences of BML-190 administration in preclinical models.

Modulation of Lipopolysaccharide-Induced Inflammatory Responses

BML-190 has been examined for its role in modulating inflammatory responses triggered by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria and a potent activator of innate immune responses. nih.gov Studies have confirmed the involvement of BML-190 in mediating inflammation stimulated by LPS. nih.govfuture4200.com In experimental models using the human monocytic cell line THP-1, BML-190 was introduced to the cells prior to stimulation with LPS and interferon-gamma (IFN-γ) to assess its impact on inflammatory-mediated neurotoxicity. This research points to the compound's ability to interact with pathways activated by potent inflammatory stimuli like LPS.

Inhibition of Prostaglandin E2 (PGE2) Production

Current research literature does not provide direct evidence detailing the specific effects of BML-190 on the inhibition of Prostaglandin E2 (PGE2) production. Prostaglandins are key mediators in inflammation, and their synthesis is heavily dependent on the activity of cyclooxygenase (COX) enzymes. nih.govnih.gov While the direct link between BML-190 and PGE2 remains to be fully elucidated, the modulation of inflammatory pathways by BML-190 suggests a potential area for further investigation.

Regulation of Cyclooxygenase-2 (COX-2) Induction

The direct regulatory effect of BML-190 on the induction of Cyclooxygenase-2 (COX-2) has not been extensively detailed in the available scientific literature. COX-2 is an inducible enzyme, with its expression being upregulated by various stimuli, including LPS, at sites of inflammation. nih.gov Given that BML-190 has been shown to modulate LPS-induced inflammatory responses, it is plausible that it may indirectly influence the expression of downstream inflammatory mediators like COX-2, though specific studies confirming this mechanism are not presently available.

Effects on Human Monocytic Cell Neurotoxicity and Cytokine Secretion in Research Models

Research has demonstrated that BML-190 can influence the neurotoxic potential of human monocytic cells. In studies involving the THP-1 human monocytic cell line, pretreatment with BML-190 before stimulation with LPS and IFN-γ led to a reduction in the toxicity of the cell culture supernatants when applied to SH-SY5Y neuroblastoma cells. future4200.com

Specifically, at a concentration of 10 μM, BML-190 was shown to decrease cell death by 25–50% and increase cell survival by 200–300% in neurotoxicity assays. future4200.com

Table 1: Effect of BML-190 on Neurotoxicity of Stimulated THP-1 Cell Supernatants

| Metric | BML-190 Concentration | Outcome |

|---|---|---|

| Cell Death (LDH Assay) | 10 μM | 25-50% decline |

| Cell Survival (MTT Assay) | 10 μM | 200-300% increase |

The effect of BML-190 on cytokine secretion by stimulated THP-1 cells yielded mixed results. The compound caused a significant increase in the secretion of Tumor Necrosis Factor-alpha (TNF-α) but had no discernible effect on the secretion of Interleukin-1beta (IL-1β). future4200.com These findings indicate that the reduction in neurotoxicity associated with BML-190 treatment is not directly correlated with a uniform decrease in the secretion of these specific pro-inflammatory cytokines. future4200.com

Table 2: Effect of BML-190 on Cytokine Secretion by Stimulated THP-1 Cells

| Cytokine | Effect of BML-190 |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Significant Increase |

| Interleukin-1beta (IL-1β) | No Effect |

Role in Experimental Arthritis Models (e.g., Collagen-Induced Arthritis)

BML-190 has been cited in reviews for its role in moderating collagen-induced arthritis (CIA). nih.govfuture4200.com The CIA model is a standard preclinical research model that shares pathological features with human rheumatoid arthritis, such as inflammation, synovial hyperplasia, and cartilage destruction. nih.govresearchgate.netnih.gov However, a review of the cited literature indicates a potential misattribution; the primary research referenced (Zhang et al., 2008) details the effects of BML-111, a lipoxin receptor agonist, on reducing the severity of collagen-induced arthritis, not BML-190. google.comed.ac.uk Therefore, while BML-190 is mentioned in the context of arthritis in some literature, direct experimental evidence from primary sources detailing its specific role and efficacy in the collagen-induced arthritis model is not clearly established. nih.govfuture4200.com

Neurobiological Research Models

Applications in Neuroblastoma Cell Line Investigations (e.g., SH-SY5Y cells)

The human neuroblastoma cell line SH-SY5Y is widely used in neurobiological research as a model for neuronal cells. nih.gov These cells have been instrumental in studies involving BML-190, particularly in the context of neuroinflammation and neurotoxicity. future4200.com In these experimental setups, SH-SY5Y cells serve as the neuronal target to measure the toxic effects of supernatants from immune cells, such as the THP-1 monocytic cell line. future4200.com

For instance, research has utilized SH-SY5Y cells to demonstrate that ligands for the CB2 receptor, including BML-190, can reduce the neurotoxicity of culture supernatants from THP-1 cells that have been stimulated with inflammatory agents like LPS. future4200.com The viability and survival of the SH-SY5Y cells are key endpoints in these assays to quantify the neuroprotective or anti-neurotoxic effects of the compound being investigated. future4200.com

Regulation of Nerve Growth Factor (NGF) Trk Receptor Levels

Current scientific literature does not provide direct evidence of the compound BML-190 regulating Nerve Growth Factor (NGF) Tropomyosin receptor kinase (Trk) receptor levels. The interaction between NGF and its primary receptor, TrkA, is a critical signaling pathway for neuronal survival, differentiation, and function. nih.gov Activation of TrkA by NGF initiates several downstream signaling cascades, including the MAPK, PI3K, and PLC-γ pathways. nih.gov The levels of TrkA receptors can be influenced by various factors, including NGF itself, which can lead to receptor internalization and the formation of signaling endosomes. nih.govnih.gov Reductions in TrkA receptor levels have been shown to switch the activity of proNGF from neurotrophic to apoptotic. mdpi.com While the regulation of Trk receptors is a significant area of neurobiological research, nih.gov specific studies detailing the effect of BML-190 on the expression or protein levels of TrkA or other Trk receptors are not presently available.

Effects on Neuronal Signaling Pathways

BML-190 has been identified as an inverse agonist at the human cannabinoid CB2 receptor. nih.gov This mechanism of action has direct implications for neuronal signaling. In cells expressing the human CB2 receptor, BML-190 has been shown to potentiate the forskolin-stimulated accumulation of cyclic AMP (cAMP). nih.gov The cAMP signaling pathway, which involves the key enzyme protein kinase A (PKA), is fundamental in modulating a wide array of neuronal functions. arvojournals.org

Furthermore, investigations have demonstrated that BML-190 can reduce the basal levels of inositol (B14025) phosphate (B84403) production in cells co-expressing the CB2 receptor and a promiscuous Gα protein. nih.gov This suggests that BML-190's activity as an inverse agonist extends to Gα(i/o) and Gα(q) family-coupled pathways. nih.gov The endocannabinoid system, through receptors like CB2, is known to modulate neurotransmitter release and influence the activity of neuronal circuits. While BML-190's primary characterization is in relation to the cAMP/PKA and inositol phosphate pathways through CB2 inverse agonism, nih.govarvojournals.org its broader impact on other neuronal signaling cascades remains an area for further investigation.

Other Cell Line Investigations

Investigations into the effect of BML-190 on skin cells have revealed its influence on keratinocyte proliferation. A study examining the impact of various cannabinoids on normal human epithelial keratinocytes found that BML-190, a selective CB2 receptor agonist in this context, elicited only partial inhibition of keratinocyte proliferation. nih.gov A notable inhibitory effect was observed only at concentrations greater than 50 μM. nih.gov The research confirmed the presence of both CB1 and CB2 receptors in these keratinocytes through Western blot and RT-PCR analysis. nih.gov The relatively weak activity of BML-190 in this assay, when compared to other cannabinoids, suggests that while CB2 receptors may play a role, they are not the primary mediators of this inhibitory process on keratinocyte proliferation. nih.gov

Table 1: Effect of BML-190 on Keratinocyte Proliferation

| Concentration | Proliferation Effect | Source |

|---|---|---|

| > 50 μM | Inhibitory | nih.gov |

This table summarizes the observed effects of BML-190 on the proliferation of human keratinocytes.

Research has demonstrated that BML-190, acting as a CB2 receptor agonist, can influence the formation of fibroblastic colonies from bone marrow cells. In studies using the fibroblastic colony-forming unit (CFU-f) assay, BML-190 was shown to increase the number of fibroblastic colonies. This effect was consistent with other CB2 agonists, while a CB1-specific agonist had no effect, confirming the mediation of this process through the CB2 receptor. These findings suggest that cannabinoids like BML-190 may indirectly stimulate the recruitment of mesenchymal stem cells from the bone marrow via a CB2 receptor-mediated mechanism on an accessory cell.

Table 2: Influence of BML-190 on Fibroblastic Colony Formation

| Compound | Receptor Target | Effect on Colony Number | Source |

|---|

This table outlines the effect of BML-190 on the formation of fibroblastic colonies as observed in bone marrow cell cultures.

Metabolic Characterization and Derivatization Research

In Vitro Metabolic Profiling of BML-190

In vitro metabolic studies have been conducted to elucidate the biotransformation of BML-190. Utilizing techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), researchers have characterized the metabolic products formed from BML-190 in biological systems, such as rat liver microsomes. nih.govnih.govresearchgate.netresearchgate.net

Identification and Characterization of Metabolic Products

Studies employing rat liver microsomal incubations have identified at least 15 metabolic products of BML-190. nih.govnih.govresearchgate.netresearchgate.net The structural characterization of these metabolites is based on tandem mass spectral data. nih.gov

Elucidation of Phase One Metabolic Pathways (e.g., hydroxylation, demethylation, ring opening)

Four major phase one metabolic pathways, acting individually or in combination, have been proposed to account for the identified metabolic products of BML-190. nih.govnih.govresearchgate.net These pathways include:

Loss of the p-chlorobenzyl group. nih.govnih.govresearchgate.net

Hydroxylation on the indole (B1671886) or on the morpholine (B109124) ring. nih.govnih.govresearchgate.net

Morpholinyl ring opening. nih.govnih.govresearchgate.net

Demethylation of the methoxyl group on the indole ring. nih.govnih.govresearchgate.net

Specific metabolites resulting from these pathways have been identified. For instance, metabolites M10 and M13 are products of monohydroxylation on the morpholinyl ring. nih.gov Dehydration of these metabolites can lead to M14, while further hydroxylation on the morpholinyl ring can result in metabolite M15. nih.gov Demethylation of the methoxyl group on the indole ring yields metabolite M12. nih.gov Morpholinyl ring opening leads to metabolite M11. nih.gov

The following table summarizes the proposed major phase one metabolic pathways of BML-190:

Comparative Metabolic Studies with Related Cannabinoid Ligands

Comparative metabolic studies have highlighted distinct differences in the biotransformation of BML-190 when compared to other cannabinoid ligands, such as AM-630, another CB2 inverse agonist. nih.govcore.ac.uk For instance, a significant difference lies in the cleavage of the 4-chlorylphenyl group in BML-190, a pathway not observed for the similar 4-methoxyphenyl (B3050149) group in AM-630, suggesting greater metabolic stability of the carbonyl linkage in AM-630 compared to the amide bond in BML-190. nih.gov Additionally, while morpholinyl ring opening is a common metabolic pathway for both compounds, it leads to different downstream products, with a greater number of metabolites accounted for by this route in AM-630 compared to BML-190. nih.gov These comparisons provide insights into how structural variations among cannabinoid ligands can influence their metabolic fates.

Exploration of BML-190 Derivatives and Analogues for Research Applications

The exploration of BML-190 derivatives and analogues is relevant for developing research tools with potentially altered selectivity, potency, or metabolic stability. BML-190 itself is a derivative of indomethacin. wikipedia.org The study of its metabolism provides a basis for understanding how modifications to the core structure can impact its biotransformation. While the provided search results primarily focus on the metabolism of BML-190, the identification of metabolic pathways and products can inform the design of analogues with desired metabolic profiles. For example, understanding the sites of hydroxylation or cleavage can guide the synthesis of derivatives that are more resistant to metabolism or that produce specific, less active, or more easily excretable metabolites. Research applications of BML-190 and its potential derivatives include studying cannabinoid receptor function, particularly CB2, and investigating their roles in various physiological and pathological processes, such as inflammation and cell proliferation. selleckchem.comwikipedia.orgmedchemexpress.comcore.ac.ukapexbt.commedchemexpress.commedchemexpress.comcannabisclinicians.orgwustl.eduresearchgate.netbohrium.com

Advanced Methodologies and Research Approaches Utilizing Bml 190

High-Throughput Cell-Based Screening Platforms for Biological Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large compound libraries for specific biological activities. BML-190 was identified as a bioactive compound through such a platform in a study aimed at discovering inhibitors of chitosan (B1678972) synthesis in the pathogenic fungus Cryptococcus neoformans. nih.govasm.org

Researchers developed a novel, cell-based flow cytometry screening method to identify small molecules that reduce the production of chitosan, a critical component of the fungal cell wall essential for its survival in a mammalian host. nih.govnih.gov This assay used the fluorescent dye Cibacron brilliant red, which selectively binds to chitosan, allowing for a quantitative measure of its presence. asm.org A screen of the ICCB Known Bioactives library, which contains 480 compounds with known biological targets, identified eight initial compounds that decreased chitosan levels. nih.govasm.org Through a series of counterscreens and a secondary biochemical assay for confirmation, BML-190 was validated as one of two confirmed hits that effectively reduced chitosan content in C. neoformans. nih.gov This discovery highlighted a previously unknown connection between a compound known to target mammalian G-protein-coupled receptors (GPCRs) and a crucial biosynthetic pathway in a fungal pathogen. nih.gov

Biochemical Assays for Intracellular Signaling Components (e.g., cAMP accumulation, inositol (B14025) phosphates)

Biochemical assays are fundamental to elucidating the mechanism of action of compounds like BML-190. Studies have focused on its effects on key intracellular second messengers, such as cyclic adenosine (B11128) monophosphate (cAMP) and inositol phosphates, particularly in the context of cannabinoid receptor signaling.

In studies using HEK-293 cells engineered to stably express the human cannabinoid CB2 receptor, BML-190 was shown to potentiate the forskolin-stimulated accumulation of cAMP. nih.govselleckchem.com This effect is characteristic of an inverse agonist, which reduces the basal activity of a receptor. The CB2 receptor is typically coupled to Gαi/o proteins, which inhibit adenylyl cyclase and thus decrease cAMP levels. By acting as an inverse agonist, BML-190 opposes this basal inhibition, leading to an increase in cAMP accumulation. nih.gov

Further investigation into its signaling properties revealed that BML-190 also affects the inositol phosphate (B84403) pathway. When the CB2 receptor was co-expressed with a promiscuous G-protein chimera (Gα16/z44) that links it to the Gαq pathway, BML-190 was found to reduce the basal levels of inositol phosphate production. nih.gov A 10 μM concentration of BML-190 resulted in a 38% decrease in inositol phosphates accumulation. selleckchem.com These findings collectively demonstrate that BML-190 functions as an inverse agonist at the human CB2 receptor, influencing signaling through both Gαi/o and Gαq-coupled pathways. nih.gov

The research in Cryptococcus neoformans also utilized biochemical assays to link BML-190's activity to cAMP. It was demonstrated that BML-190's reduction of chitosan is mediated by an increase in intracellular cAMP levels through the cAMP/protein kinase A (PKA) signaling pathway. nih.govresearchgate.net

Mass Spectrometry-Based Techniques for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with high-performance liquid chromatography (HPLC), is a powerful analytical tool for identifying and quantifying drug metabolites. nih.gov An in vitro study utilized HPLC-tandem mass spectrometry (HPLC-MS/MS) to characterize the metabolism of BML-190 using rat liver microsomes. nih.gov

This analysis successfully identified at least 15 distinct metabolic products of BML-190. nih.govselleckchem.com The structural characterization of these metabolites was based on tandem mass spectral data. The study proposed four primary phase one metabolic pathways that, either individually or in combination, could account for the observed metabolites:

Loss of the p-chlorobenzyl group.

Hydroxylation on the indole (B1671886) or morpholine (B109124) ring.

Opening of the morpholinyl ring.

Demethylation of the methoxyl group on the indole ring. nih.gov

The fragmentation patterns of the parent compound, BML-190, were instrumental in identifying the structures of its metabolites. nih.gov This type of metabolic profiling is crucial in drug development to understand how a compound is processed and to identify potentially active or toxic byproducts.

Genetic Manipulation and Mutant Strain Analysis in Model Organisms

The use of genetically modified model organisms is a key strategy for dissecting the mechanism of action of a chemical compound. In the investigation of BML-190's effect on Cryptococcus neoformans, researchers used a panel of mutant strains with deletions in genes known to be part of the cAMP/PKA signaling pathway. nih.govresearchgate.net

Application of BML-190 as a Pharmacological Tool Compound in Receptor Research

A pharmacological tool compound is a molecule with well-defined activity and selectivity that can be used to study the function of its biological target. BML-190 serves as a classic example of such a tool for cannabinoid receptor research. wikipedia.org It is characterized as a selective inverse agonist for the CB2 receptor, with a reported Ki value of 435 nM for CB2 and over 50-fold selectivity compared to the CB1 receptor (Ki > 20,000 nM). nih.govselleckchem.commedchemexpress.com

This selectivity makes BML-190 highly valuable for experiments designed to isolate and study the specific roles of the CB2 receptor, which is primarily expressed in immune cells and is implicated in inflammation and immune response. nih.gov Its nature as an inverse agonist—a compound that reduces the constitutive or basal activity of a receptor—provides a means to probe the physiological consequences of suppressing CB2 receptor signaling. nih.govnih.gov Although some early reports classified it as an agonist, subsequent, more detailed signaling studies have clarified its role as an inverse agonist, highlighting the importance of thorough characterization. wikipedia.orgnih.gov Its use in biochemical and cellular assays has helped to delineate the signaling pathways coupled to the CB2 receptor. nih.gov

Concluding Perspectives and Future Research Trajectories

Unresolved Questions Regarding BML-190's Precise Mechanisms of Action

Despite research illuminating some of BML-190's biological activities, several questions regarding its precise mechanisms of action remain unresolved. While it is characterized as a selective CB2 inverse agonist in mammalian systems, the exact nature of its interaction and downstream effects can vary depending on the cellular context and experimental conditions medchemexpress.comselleckchem.comwikipedia.orgcore.ac.uk. The observed discrepancy in its classification as either an agonist or inverse agonist in different studies underscores the need for further detailed pharmacological characterization across a wider range of tissues and cellular models wikipedia.org.

Furthermore, its demonstrated activity in C. neoformans through targeting Gpr4 and influencing the cAMP/PKA pathway introduces complexity. While G-protein signaling and the cAMP/PKA pathway are conserved across organisms, the specific interactions and the full cascade of events triggered by BML-190 in fungal cells require more in-depth investigation nih.govnih.govresearchgate.netasm.org. The potential for crosstalk with other signaling pathways in C. neoformans, such as the cell integrity pathway, also warrants further exploration to fully understand BML-190's impact on fungal biology researchgate.net.

Identification of Novel Research Avenues and Biological Targets

The known activities of BML-190 suggest several novel research avenues and potential biological targets. Its selectivity for the CB2 receptor over CB1 in mammalian cells makes it a valuable probe for dissecting the specific roles of CB2 receptors in various physiological and pathological processes, independent of the psychoactive effects mediated by CB1 medchemexpress.comselleckchem.comrndsystems.comapexbt.com. This opens possibilities for investigating the involvement of CB2 receptors in inflammation, neuroinflammation, and immune responses, where BML-190 has shown effects such as diminishing LPS-induced NO and IL-6 production and reducing human monocytic cell neurotoxicity and cytokine secretion medchemexpress.comselleckchem.comapexbt.commedchemexpress.com.

The findings in C. neoformans present a distinct research avenue. Targeting fungal cell wall components like chitosan (B1678972) is a promising strategy for developing novel antifungal agents, especially given the limitations of current therapies nih.govnih.govasm.org. BML-190's ability to reduce chitosan synthesis by influencing the cAMP/PKA pathway in this pathogen highlights the potential of targeting this specific signaling cascade for antifungal development nih.govnih.govresearchgate.netasm.org. Future research could focus on identifying other components of this pathway or related pathways in fungi that are modulated by BML-190 or similar compounds.

Potential for BML-190 as a Mechanistic Probe in Fundamental Cellular Biology

BML-190 holds significant potential as a mechanistic probe in fundamental cellular biology. Its well-characterized interaction with GPCRs, specifically CB2 in mammalian cells and Gpr4 in C. neoformans, makes it a useful tool for studying GPCR signaling and its downstream effectors medchemexpress.comselleckchem.comcore.ac.uknih.govnih.govresearchgate.netasm.org. Researchers can utilize BML-190 to perturb these pathways and elucidate the roles of specific proteins and signaling molecules, such as adenylyl cyclase and protein kinase A, in various cellular processes nih.govnih.govasm.orgresearchgate.net.

Furthermore, its influence on cAMP levels provides a means to investigate the intricate regulation and functions of this crucial secondary messenger in different biological systems medchemexpress.comselleckchem.comnih.govnih.govasm.orgresearchgate.net. By using BML-190, researchers can gain insights into how altered cAMP signaling impacts processes ranging from fungal cell wall synthesis to mammalian immune responses and neuroinflammation medchemexpress.comselleckchem.comnih.govnih.govasm.orgapexbt.commedchemexpress.com.

The study of BML-190's effects on chitosan synthesis in C. neoformans also positions it as a probe for understanding fungal cell wall biology and the pathways regulating its integrity and composition nih.govnih.govasm.org. This can contribute to a broader understanding of fungal pathogenesis and potentially reveal new targets for therapeutic intervention.

Q & A

Q. What experimental approaches are recommended to confirm BML-190's selectivity for CB2 over CB1 receptors?

To assess selectivity, use HEK-293 cells stably expressing human CB1 or CB2 receptors. Measure cAMP accumulation via forskolin stimulation (CB2 activation increases cAMP, while CB1 typically inhibits it). BML-190 enhances forskolin-induced cAMP in CB2-expressing cells, demonstrating inverse agonism. Simultaneously, evaluate inositol phosphate levels: 10 µM BML-190 reduces basal inositol phosphate accumulation by 38% in CB2-expressing cells, a response absent in CB1 models . Compare Ki values (435 nM for CB2 vs. >2 µM for CB1) using competitive binding assays with radiolabeled ligands like [³H]CP-55,940 .

Q. How should researchers design in vitro assays to evaluate BML-190's anti-inflammatory effects?

Use lipopolysaccharide (LPS)-stimulated macrophage/microglial models (e.g., THP-1 cells). Measure concentration-dependent suppression of LPS-induced nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E2 (PGE2). For example, BML-190 inhibits COX-2 induction and reduces PGE2 by >50% at 10 µM. Include controls for cytotoxicity (e.g., MTT assay) and validate specificity via CB2 knockout or antagonist co-treatment .

Q. What are the critical storage and handling protocols for BML-190 to ensure experimental reproducibility?

BML-190 is light-sensitive and hygroscopic. Store lyophilized powder at -20°C in airtight, light-protected containers. Prepare stock solutions in DMSO (51.53 mM solubility) and avoid aqueous or ethanol-based solvents. Pre-test stability via LC-MS to confirm absence of degradation products, especially after prolonged storage .

Advanced Research Questions

Q. How do BML-190's metabolic pathways influence its pharmacological profile, and what analytical methods are suitable for metabolite identification?

BML-190 undergoes extensive hepatic metabolism, generating at least 15 metabolites. Key pathways include hydroxylation, N-dealkylation, and loss of the 4-chlorophenyl group (observed in 8/15 metabolites). Use LC-MS/MS with positive-ion electrospray ionization to detect metabolites (e.g., M11 at m/z 445). Compare fragmentation patterns with parent ions and reference standards. Note that BML-190’s amide bond is less stable than AM-630’s carbonyl group, leading to distinct downstream products .

Q. How can researchers resolve contradictions in BML-190's pro- and anti-inflammatory outcomes across cell types?

In microglia, BML-190 (10 µM) reduces neurotoxic mediators (e.g., NO) but paradoxically increases TNF-α release. To dissect this, conduct dose-response studies (0.1–20 µM) and assess signaling crosstalk (e.g., NF-κB vs. cAMP/PKA pathways). Use RNA-seq to identify CB2-independent targets. Validate findings in primary human microglia versus immortalized lines (e.g., THP-1), as receptor density and coupling effectors vary .

Q. What comparative frameworks are recommended for evaluating BML-190 against other CB2 ligands like AM-630?

Design head-to-head assays for functional selectivity and metabolic stability. Example:

- Binding affinity : Compare Ki values (BML-190: 435 nM CB2; AM-630: 31.2 nM CB2).

- Metabolic stability : Incubate with human liver microsomes; quantify parent compound depletion (AM-630 generates polar carboxylated metabolites, enhancing excretion).

- Functional outcomes : Test inverse agonism (cAMP modulation) vs. neutral antagonism in β-arrestin recruitment assays .

Q. How can researchers address inconsistencies in BML-190's reported neuroprotective effects?

While BML-190 improves SH-SY5Y cell survival by 200–300% in microglia-conditioned media, it lacks efficacy in NGF-driven cancer models. Systematically evaluate cell-type-specific receptor isoforms (e.g., CB2A vs. CB2B) and co-treatment with endogenous ligands (e.g., 2-AG). Include siRNA-mediated CB2 knockdown to confirm target engagement .

Methodological Guidelines

- Data contradiction analysis : Apply triangulation—repeat assays in orthogonal systems (e.g., primary cells, animal models) and use pathway-specific inhibitors. For metabolic studies, correlate in vitro metabolite profiles with in vivo pharmacokinetic data .

- Experimental controls : Include CB2-selective antagonists (e.g., AM-630) and vehicle controls (DMSO ≤0.1%). For inflammation studies, verify endotoxin-free conditions to avoid LPS artifacts .

- Reproducibility : Adhere to the Beilstein Journal’s standards: detail synthetic procedures, purity (>98% by HPLC), and spectral data (1H NMR, HRMS) in supplementary materials .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.